4-Isopropylthiazolidine-2-thione

Asymmetric synthesis Chiral auxiliary Titanium enolate

Standard chiral auxiliaries often lack diastereocontrol in acetate aldol or phosphorus stereochemistry installation. This 1,3-thiazolidine-2-thione solves that with its exocyclic C=S group and 4-isopropyl steric bulk. • **Performance**: ≥99:1 enantiomeric ratio; achieves >99:1 dr in Ti-enolate cross-couplings. • **Efficiency**: Direct DIBAL-H cleavage to aldehydes, saving 1-2 steps vs. oxazolidinones. • **Scale**: Microwave synthesis available (1-2 h vs. 48-72 h); nickel-catalyzed α-alkylation scalable to kg.

Molecular Formula C6H11NS2
Molecular Weight 161.3 g/mol
Cat. No. B11918395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylthiazolidine-2-thione
Molecular FormulaC6H11NS2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCC(C)C1CSC(=S)N1
InChIInChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)
InChIKeyCWIZUGZKLJDJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylthiazolidine-2-thione: Chiral Auxiliary & Building Block


4-Isopropylthiazolidine-2-thione (CAS 76186-04-4 for (S)-enantiomer; 110199-16-1 for (R)-enantiomer) is a sulfur-containing five-membered heterocycle (C₆H₁₁NS₂, MW 161.29) belonging to the 1,3-thiazolidine-2-thione class of chiral auxiliaries . The compound is commercially available in both enantiomeric forms with high optical purity (≥99:1 enantiomeric ratio) and serves as a chiral auxiliary for stereochemical induction in asymmetric C–C bond formation reactions including aldol additions, alkylations, and Mannich-type processes [1][2]. Its exocyclic thiocarbonyl (C=S) group enables metal coordination modes distinct from classical oxazolidinone auxiliaries, while the 4-isopropyl substituent provides the steric bulk necessary for high diastereocontrol [3]. Beyond chiral auxiliary applications, the thiazolidine-2-thione core has been investigated for antimicrobial activity against Candida albicans and Aspergillus niger species [4].

4-Isopropylthiazolidine-2-thione: Why It Cannot Be Replaced


The performance of 1,3-thiazolidine-2-thione chiral auxiliaries in stereoselective transformations is exquisitely sensitive to the nature and size of the C4 substituent [1]. Systematic studies of titanium enolate cross-coupling reactions with acetals have demonstrated that thiazolidinethiones bearing a bulky isopropyl group at C4 achieve diastereomeric ratios exceeding 99:1, whereas smaller substituents such as methyl or hydrogen result in significantly diminished stereocontrol [1][2]. Furthermore, thiazolidinethione auxiliaries possess a fundamental mechanistic advantage over the widely used oxazolidinones: the exocyclic C=S bond is essential for achieving synthetically useful stereocontrol in acetal cross-coupling reactions, as corresponding oxazolidinones proved completely unselective under identical conditions [2]. Within the thiazolidinethione class, the 4-isopropyl derivative represents the optimized balance between steric bulk and synthetic accessibility, providing superior diastereoselectivity relative to 4-benzyl and 4-phenyl analogs in aldol reactions with aromatic aldehydes [1][3].

4-Isopropylthiazolidine-2-thione: Quantitative Performance Evidence


C4 Isopropyl Substituent: High Diastereoselectivity in Acetal Cross-Coupling

In a direct head-to-head comparison of N-propanoyl-1,3-thiazolidine-2-thiones with varying C4 substituents in titanium enolate cross-coupling with benzaldehyde dimethyl acetal, the 4-isopropyl derivative (R = i-Pr) achieved a diastereomeric ratio (dr) of >99:1. In contrast, the 4-methyl analog (R = Me) gave only 70:30 dr, the 4-benzyl analog (R = Bn) gave 88:12 dr, and the unsubstituted parent compound (R = H) produced a non-selective 55:45 dr [1]. This quantitative gradation demonstrates that isopropyl substitution is not merely incremental but categorical in enabling the high stereocontrol required for synthetically useful transformations. The exocyclic C=S bond is essential to this selectivity: corresponding oxazolidinones were completely unselective under identical conditions [1].

Asymmetric synthesis Chiral auxiliary Titanium enolate Acetal alkylation Stereoselective C–C bond formation

Nickel-Catalyzed α-Alkylation: Complete Stereocontrol

Direct nickel-catalyzed α-alkylation of chiral N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones using (Me₃P)₂NiCl₂ with tropylium and trityl tetrafluoroborate salts proceeded to give a single diastereomer of the corresponding adducts in good to high yields [1]. Specifically, alkylation with tropylium tetrafluoroborate afforded the corresponding α-tropylated adduct in 85% isolated yield as a single diastereomer (dr >99:1), while trityl tetrafluoroborate gave 92% yield with equally complete stereocontrol [1]. This methodology enables access to a wide array of enantiomerically pure compounds that are difficult to obtain by other asymmetric procedures, establishing the 4-isopropyl derivative as the optimal auxiliary for this catalytic transformation due to the critical steric shielding provided by the isopropyl group.

Catalytic asymmetric synthesis Nickel catalysis α-Alkylation Carbocationic salts Enantiomerically pure compounds

Microwave-Assisted Synthesis: Rapid Preparation of the Auxiliary

A microwave-assisted methodology for synthesizing 4-substituted thiazolidine-2-thione chiral auxiliaries demonstrated a remarkable reduction in reaction time compared to conventional heating methods [1]. For 4-isopropylthiazolidine-2-thione specifically, the conventional synthesis from (S)-valinol and carbon disulfide requires 48–72 hours under reflux conditions to achieve complete conversion from the oxazolidine-2-thione intermediate [2][3]. Under microwave irradiation, the reaction proceeds to completion in 1–2 hours with comparable or improved yields [1]. This represents a 96–98% reduction in reaction time while maintaining or enhancing product quality and enantiomeric purity (≥99:1 er). The methodology is particularly impactful for thiazolidine-2-thiones relative to oxazolidinones, as the former class benefits disproportionately from accelerated heating due to the slow oxazolidine→thiazolidine rearrangement step.

Microwave synthesis Process optimization Chiral auxiliary preparation Reaction time reduction Green chemistry

Direct DIBAL-H Reductive Cleavage vs. Multi-Step Hydrolysis

A key practical advantage of 4-isopropylthiazolidine-2-thione over classical Evans oxazolidinone auxiliaries is the ability to directly reduce N-acyl derivatives to the corresponding aldehyde with diisobutylaluminum hydride (DIBAL-H) while simultaneously recovering the chiral auxiliary [1]. In contrast, oxazolidinone auxiliaries require a two-step sequence: lithium hydroperoxide hydrolysis to the carboxylic acid followed by reduction, or alternatively reductive cleavage with LiBH₄ to the primary alcohol followed by oxidation [2]. This direct reductive cleavage capability eliminates one to two synthetic steps from overall reaction sequences, reducing both time and material consumption. The exocyclic C=S bond of thiazolidinethiones is uniquely susceptible to DIBAL-H reduction under mild conditions (−78 °C to 0 °C), enabling preservation of sensitive stereocenters elsewhere in the molecule [1].

Chiral auxiliary removal Reductive cleavage DIBAL-H Aldehyde synthesis Synthetic efficiency

Antifungal Activity Against Candida and Aspergillus Species

In a systematic evaluation of thiazolidine-2-thione and 2-imino-1,3-dithiolane derivatives for antimicrobial activity using disk diffusion and minimum inhibitory concentration (MIC) methods, all thiazolidine derivatives demonstrated effective antimicrobial potential [1]. Specifically, thiazolidine-2-thione-based compounds (structurally containing the 4-isopropylthiazolidine-2-thione core scaffold) exhibited MIC values in the range of 25–50 μg/mL against Candida albicans and Aspergillus niger species [1]. While the parent 4-isopropylthiazolidine-2-thione itself was not the direct test compound in this study, its N-acyl and N-alkyl derivatives form the structural basis of the active series, establishing this compound as a privileged scaffold for antifungal lead development. Notably, the thiazolidine class showed preferential activity against fungal strains (C. albicans, A. niger) whereas dithiolane analogs were more effective against Pseudomonas aeruginosa, indicating scaffold-specific antimicrobial selectivity profiles [1].

Antimicrobial activity Antifungal agent Thiazolidine derivatives Candida albicans MIC determination

Complete Phosphorus Stereocontrol for Antiviral Prodrug Synthesis

(S)-4-Isopropylthiazolidine-2-thione has been successfully employed as a chiral auxiliary for stereochemical induction at the phosphorus atom during the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3′-deoxy-2′,3′-didehydrothymidine monophosphate (d4TMP), an antiviral nucleotide analog [1]. The auxiliary introduces the stereochemistry at the phosphorus atom with complete stereocontrol, enabling the isolation of stereochemically pure phosphorodiamidate intermediates essential for subsequent prodrug formation [1][2]. This application demonstrates the versatility of 4-isopropylthiazolidine-2-thione beyond carbon-centered stereochemistry, extending to heteroatom stereocontrol—a capability not shared by most conventional chiral auxiliaries including Evans oxazolidinones, which are primarily optimized for carbon stereocenter construction.

Phosphorus stereochemistry Antiviral prodrugs Nucleotide analog d4TMP HIV therapy

4-Isopropylthiazolidine-2-thione: Optimal Application Scenarios


Acetate Aldol Reactions for Polyketide Natural Product Synthesis

Research groups synthesizing polyketide natural products or related pharmacophores should prioritize 4-isopropylthiazolidine-2-thione when the synthetic route requires acetate aldol reactions—a transformation where classical Evans oxazolidinones fail to provide meaningful diastereoselectivity [1]. The 4-isopropyl thiazolidinethione auxiliary delivers high diastereoselectivity for acetate aldol additions where oxazolidinones are unselective, and can access three of the four possible propionate-aldol stereoisomers from a single auxiliary by simply modulating base equivalents or Lewis acid [1][2]. This stereochemical flexibility, combined with direct DIBAL-H reductive cleavage to aldehydes (eliminating 1–2 steps vs. oxazolidinones), makes this auxiliary particularly cost-effective for multi-step total synthesis campaigns where step count reduction and stereochemical purity are paramount [3].

Antiviral Nucleotide Prodrugs: Phosphorus Stereocenter Control

Medicinal chemistry and process chemistry teams developing aryloxy phosphoramidate prodrugs (such as those for antiviral nucleotides including d4TMP and related HIV or HCV therapeutics) should specify (S)-4-isopropylthiazolidine-2-thione as the chiral auxiliary for phosphorus stereochemistry installation [1][2]. This auxiliary uniquely enables complete stereocontrol at the phosphorus atom during phosphorodiamidate intermediate formation—a capability not demonstrated with conventional oxazolidinone auxiliaries. The commercial availability of both enantiomers with ≥99:1 enantiomeric ratio ensures reproducible access to either phosphorus stereoisomer, critical for structure-activity relationship studies and regulatory-compliant manufacturing of single-stereoisomer drug substances [3].

Catalytic Asymmetric α-Alkylation for Enantiopure Building Blocks

Process chemistry groups seeking efficient catalytic routes to enantiomerically pure α-alkylated carboxylic acid derivatives should evaluate N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones for nickel-catalyzed α-alkylation with tropylium and trityl salts [1]. This catalytic methodology (10 mol% (Me₃P)₂NiCl₂) produces a single diastereomer in 85–92% isolated yields, enabling access to sterically congested α-branched building blocks that are difficult to obtain by traditional enolate alkylation [1]. The scalability and mild reaction conditions (room temperature, 12–24 h) make this approach viable for kilogram-scale production of pharmaceutical intermediates where alternative asymmetric methods (e.g., chiral auxiliaries requiring stoichiometric chiral reagents) would be cost-prohibitive.

Microwave-Accelerated Synthesis of Thiazolidinethione Auxiliaries

Laboratories requiring multi-gram quantities of 4-isopropylthiazolidine-2-thione for in-house auxiliary screening or process development should adopt microwave-assisted synthesis protocols rather than conventional reflux methods [1]. The microwave route reduces reaction time from 48–72 hours to 1–2 hours (96–98% reduction) while maintaining or improving yield and enantiomeric purity [1][2]. This dramatic time reduction translates to lower energy costs, faster batch turnaround, and reduced laboratory occupancy—particularly valuable for CROs and academic core facilities producing chiral auxiliaries for multiple research groups. The methodology is well-documented and scalable, with spectroscopic data matching literature values for conventional synthesis [1].

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